molecular formula C29H20I4O4 B13641030 3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]

3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]

Cat. No.: B13641030
M. Wt: 940.1 g/mol
InChI Key: WMCLZBDPMVFWJG-UHFFFAOYSA-N
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Description

3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H20I4O4 It is a derivative of spirobifluorene, characterized by the presence of four iodine atoms and four methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the initial methoxylation at the 2,2’,7,7’ positions of spirobifluorene, followed by selective halogenation at the 3,3’,6,6’ positions using iodine and PIFA (phenyliodine(III) bis(trifluoroacetate)) . This process results in the formation of the desired tetraiodo-tetramethoxy derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield extended conjugated systems or polymers with enhanced electronic properties .

Mechanism of Action

The mechanism by which 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and methoxy groups influences the compound’s electron distribution, enhancing its ability to participate in electronic and photonic processes. The spirobifluorene core provides rigidity and stability, which is crucial for its performance in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is unique due to its combination of iodine atoms and methoxy groups, which provide distinct electronic and steric effects. This makes it particularly valuable in applications requiring high-performance materials with specific electronic properties .

Properties

Molecular Formula

C29H20I4O4

Molecular Weight

940.1 g/mol

IUPAC Name

3,3',6,6'-tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C29H20I4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,1-4H3

InChI Key

WMCLZBDPMVFWJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)I)I)OC)OC)I)I

Origin of Product

United States

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